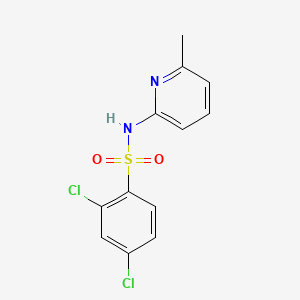

3-(aminomethyl)-N-methyloxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound is largely determined by its chemical formula and the arrangement of atoms. Without specific information on “3-(aminomethyl)-N-methyloxolan-3-amine”, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis

Amines, including aminomethyl groups, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .科学的研究の応用

Catalysis

Reductive Amination using Cobalt Oxide Nanoparticles : A study demonstrates the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines via reductive amination, highlighting the potential use of APTES in catalytic processes (Senthamarai et al., 2018).

Aminocarbonylation of Nitrogen-Containing Heteroaromatics : APTES can be used in palladium-catalyzed aminocarbonylation reactions for synthesizing N-substituted nicotinamide related compounds, which are of potential biological importance (Takács et al., 2007).

Surface Modification

Silica Silanization Optimization : APTES is commonly used for adhesion between silica substrates and organic or metallic materials. Research has focused on optimizing the method of APTES film formation to achieve consistently aminated surfaces (Howarter & Youngblood, 2006).

Prevention of Loss of Surface Functionality : Studies have been conducted on how to prevent the loss of surface functionality derived from APTES, which is a significant issue in its applications (Smith & Chen, 2008).

Polymer Science

Ammonium-Functionalized Polydimethylsiloxanes : APTES has been used in synthesizing polydimethylsiloxane with ammonium groups, suitable for special surface modifications (Novi et al., 2006).

Epoxy-Silica Polymers for Stone Conservation : APTES reacts with epoxy derivatives to form solids that have been investigated for use in stone conservation materials (Cardiano et al., 2005).

作用機序

Safety and Hazards

将来の方向性

The future directions of research on a compound depend on its potential applications and the current state of knowledge. For example, aminomethyl compounds have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

特性

IUPAC Name |

3-(aminomethyl)-N-methyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-6(4-7)2-3-9-5-6/h8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZHVWVUMUJZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)

![4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833167.png)

![4-amino-1-(2-fluoroethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2833168.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)

![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)